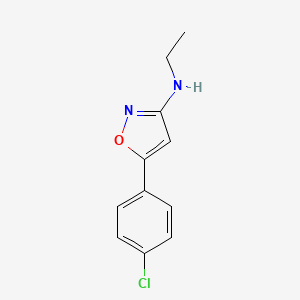

5-(4-Chlorophenyl)-N-ethyl-1,2-oxazol-3-amine

Description

Structure

3D Structure

Properties

CAS No. |

91076-73-2 |

|---|---|

Molecular Formula |

C11H11ClN2O |

Molecular Weight |

222.67 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-N-ethyl-1,2-oxazol-3-amine |

InChI |

InChI=1S/C11H11ClN2O/c1-2-13-11-7-10(15-14-11)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3,(H,13,14) |

InChI Key |

XSYGZDVNYABLHI-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NOC(=C1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Robinson–Gabriel Cyclodehydration

The Robinson–Gabriel synthesis is a classical approach for constructing oxazole rings via intramolecular cyclodehydration of α-acylamino ketones.

Procedure :

- Synthesis of α-Acylamino Ketone Precursor :

- Cyclodehydration :

Key Reaction :

$$

\text{α-Ketoamide} \xrightarrow{\text{H}2\text{SO}4, 60^\circ\text{C}} \text{5-(4-Chlorophenyl)-N-ethyl-1,2-oxazol-3-amine}

$$

Advantages : High regioselectivity; suitable for scalable synthesis.

Limitations : Requires harsh acidic conditions.

Cyclization of β-Enamino Ketoesters

β-Enamino ketoesters react with hydroxylamine to form oxazoles.

Procedure :

- Preparation of β-Enamino Ketoester :

- Oxazole Formation :

Key Reaction :

$$

\text{β-Enamino Ketoester} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, reflux}} \text{Oxazole Product}

$$

Advantages : Mild conditions; avoids strong acids.

Limitations : Moderate yields due to competing side reactions.

Post-Cyclization Alkylation

This two-step method involves synthesizing the oxazole core followed by N-ethylation.

Procedure :

- Synthesis of 5-(4-Chlorophenyl)-1,2-oxazol-3-amine :

- N-Ethylation :

Key Reaction :

$$

\text{Oxazol-3-amine} + \text{CH}3\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{N-Ethyl Derivative}

$$

Advantages : High functional group tolerance; modular approach.

Limitations : Requires isolation of intermediate.

Ugi/Robinson–Gabriel Tandem Reaction

A one-pot multicomponent Ugi reaction followed by cyclodehydration enables rapid assembly of the oxazole core.

Procedure :

- Ugi Reaction :

- Cyclodehydration :

Key Reaction :

$$

\text{Ugi Adduct} \xrightarrow{\text{H}2\text{SO}4, 60^\circ\text{C}} \text{Oxazole Product}

$$

Advantages : Convergent synthesis; atom economy.

Limitations : Moderate yields due to competing pathways.

Comparative Analysis of Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Robinson–Gabriel | H2SO4, 60°C | 70–75 | High regioselectivity | Harsh acidic conditions |

| β-Enamino Ketoester | NH2OH·HCl, EtOH | 60–65 | Mild conditions | Moderate yields |

| Post-Cyclization Alkylation | K2CO3, DMF | 80–85 | Modular approach | Multi-step synthesis |

| Ugi/Robinson–Gabriel | H2SO4, 60°C | 50–55 | Convergent synthesis | Competing side reactions |

Mechanistic Insights

- Robinson–Gabriel : Protonation of the α-ketoamide carbonyl precedes cyclization, followed by dehydration to form the oxazole ring.

- β-Enamino Ketoester Pathway : Hydroxylamine attacks the keto group, leading to cyclization and elimination of water.

- Ugi Reaction : Forms a peptoid intermediate, which undergoes acid-mediated cyclodehydration.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-N-ethyl-1,2-oxazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce ethylamine-substituted oxazoles.

Scientific Research Applications

Reactivity

The reactivity of 5-(4-Chlorophenyl)-N-ethyl-1,2-oxazol-3-amine is due to the oxazole ring, which can undergo various chemical transformations. These include:

- Cycloaddition reactions

- Ring-opening reactions

- Electrophilic and nucleophilic substitutions

These reactions are important for modifying the compound to enhance its biological activity or tailor its properties for specific applications.

Antibacterial Activity

Research has shown that this compound has significant antibacterial activity against various pathogens, including Pseudomonas aeruginosa, Escherichia coli, and Bacillus subtilis. Molecular docking studies have indicated potential interactions with targets involved in microbial resistance, highlighting its relevance in combating antibiotic-resistant strains.

Anticancer Properties

Studies suggest that derivatives of this compound may possess anticancer properties, showing efficacy against different cancer cell lines such as leukemia and breast cancer. Molecular docking studies have also indicated potential interactions with targets involved in cancer cell proliferation.

Applications in Scientific Research

This compound has several notable applications:

- Medicinal Chemistry : It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

- Biological Research : The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

- Chemical Biology : It serves as a probe to study the mechanisms of action of various biological processes.

- Interaction studies : These studies have focused on its binding affinity with various biological targets. Molecular docking studies suggest that this compound may interact effectively with bacterial enzymes and receptors involved in cancer cell proliferation. These interactions are crucial for understanding its mechanism of action and optimizing its efficacy against resistant strains and tumors.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-N-ethyl-1,2-oxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Differences

- Chlorophenyl vs. Methylphenyl Substitution : The chlorine atom in this compound introduces electron-withdrawing effects, enhancing stability and lipophilicity compared to the electron-donating methyl group in 5-(4-Methylphenyl)-1,2-oxazol-3-amine. This difference impacts binding affinity in biological systems and solubility profiles .

- N-Ethyl vs.

- Quinoline Substitution: The quinoline moiety in CAS 1482213-28-4 introduces a planar aromatic system, which may interact with biological targets via π-π stacking, a feature absent in chlorophenyl or methylphenyl derivatives .

Physicochemical Properties

- Hydrogen Bonding : Primary amine analogs (e.g., CAS 1780570-14-0) exhibit stronger hydrogen-bonding networks, influencing crystallization behavior and melting points. The N-ethyl group disrupts these interactions, leading to lower melting points and altered crystal packing .

- Solubility : The methylphenyl analog (CAS 911052-40-9) demonstrates higher solubility in polar aprotic solvents compared to chlorophenyl derivatives, attributed to reduced halogen-mediated hydrophobic effects .

Biological Activity

5-(4-Chlorophenyl)-N-ethyl-1,2-oxazol-3-amine is a compound of significant interest in medicinal chemistry due to its notable biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 222.67 g/mol. The compound features a chlorophenyl group attached to an oxazole ring, which is crucial for its biological activity.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various pathogens:

- Effective Against :

- Pseudomonas aeruginosa

- Escherichia coli

- Bacillus subtilis

The compound’s mechanism of action may involve interactions with bacterial enzymes that are essential for microbial survival, making it a potential candidate for addressing antibiotic resistance issues .

Anticancer Properties

In addition to its antibacterial effects, this compound has shown promising anticancer activity across several cancer cell lines:

- Efficacy Against :

- Leukemia cell lines

- Breast cancer cell lines

Molecular docking studies suggest that this compound can interact with targets involved in cancer cell proliferation, indicating its potential as an anticancer agent .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes. Common synthetic routes include:

- Formation of the Oxazole Ring : Utilizing appropriate starting materials that contain both the chlorophenyl and ethyl groups.

- Substitution Reactions : Modifying the oxazole structure to enhance biological activity or tailor its properties for specific applications.

These methods allow for the generation of various derivatives that may exhibit improved efficacy or altered pharmacological profiles .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of compounds similar to this compound. A comparative analysis with structurally similar compounds reveals the following insights:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(3-Chlorophenyl)-1,2-oxazol-3-amine | Similar oxazole structure | Antibacterial and anticancer properties |

| 5-(4-Fluorophenyl)-N-methyl-1,2-oxazol-3-am | Fluorine substitution on phenyl ring | Potentially different pharmacological profile |

| 5-(4-Bromophenyl)-N-propyl-1,2-oxazol-3-am | Bromine instead of chlorine | Varying antibacterial efficacy |

The unique chlorine substitution on the phenyl ring in 5-(4-Chlorophenyl)-N-ethyl-1,2-oxazol-3-amines significantly influences its biological activity compared to other halogenated analogs. Such variations can lead to differences in potency and selectivity against various microbial strains and cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or derived from 5-(4-Chlorophenyl)-N-ethyl-1,2-oxazol-3-amines:

- Molecular Docking Studies : Indicated strong binding affinities with bacterial enzymes and receptors involved in cancer cell proliferation .

- In Vitro Evaluation : Showed significant cytotoxic effects against leukemia and breast cancer cell lines, with some derivatives exhibiting IC values in the micromolar range .

- Antibiofilm Activity : Some derivatives have demonstrated moderate to high antibiofilm activities against pathogenic strains like Candida albicans .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 5-(4-Chlorophenyl)-N-ethyl-1,2-oxazol-3-amine?

A common approach involves cyclization reactions using substituted oxazole precursors. For example, desulfurization agents like iodine (I₂) and triethylamine (Et₃N) can facilitate the formation of oxazole rings under controlled conditions . Optimization may involve adjusting reaction temperatures (e.g., 60–80°C) and solvent systems (e.g., DMF or THF) to improve yields. Monitoring reaction progress via TLC and characterizing intermediates using NMR (¹H, ¹³C) ensures purity and structural fidelity .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Employ a combination of spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., 4-chlorophenyl and ethylamine groups) and rule out regioisomers .

- IR Spectroscopy : Identify functional groups like C=N (oxazole ring) and N-H stretches .

- HPLC-MS : Assess purity and molecular weight .

- Melting Point Analysis : Compare experimental values with literature to verify consistency .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Use cell-based assays to evaluate cytotoxicity (e.g., MTT assay) or receptor-binding affinity (e.g., fluorescence polarization). Ensure compounds are dissolved in DMSO (<0.1% final concentration) to avoid solvent toxicity. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicological impact?

Follow methodologies from long-term environmental projects (e.g., INCHEMBIOL):

- Abiotic Studies : Measure hydrolysis rates at varying pH and photodegradation under UV light .

- Biotic Studies : Use microcosms to evaluate biodegradation by soil microbiota .

- Ecotoxicity : Test acute/chronic effects on model organisms (e.g., Daphnia magna) using OECD guidelines .

Q. How should researchers address contradictory data in biological activity studies?

Apply comparative analysis frameworks to isolate variables:

- Dose-Response Curves : Confirm linearity across concentrations .

- Assay Reproducibility : Cross-validate results in independent labs using standardized protocols .

- Structural Analog Comparison : Test derivatives (e.g., varying substituents on the oxazole ring) to identify structure-activity relationships .

Q. What computational methods are effective for studying molecular interactions with biological targets?

Use molecular docking (e.g., AutoDock Vina) to predict binding modes with receptors. Validate predictions with:

Q. How can stability under varying storage conditions be systematically evaluated?

Design accelerated stability studies:

Q. What advanced synthetic strategies can improve regioselectivity in oxazole ring formation?

Explore alternative desulfurization agents (e.g., Lawesson’s reagent) or microwave-assisted synthesis to enhance reaction efficiency. Characterize intermediates in real-time using in situ FTIR to optimize reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.